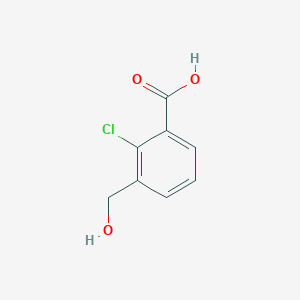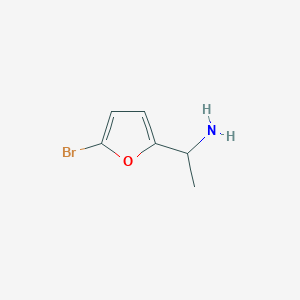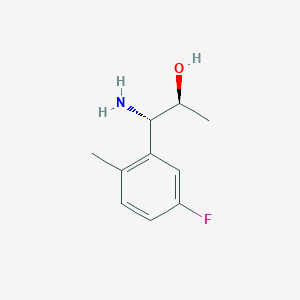
(1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydrofuran ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.
Attachment of the Ethanamine Group: The tetrahydrofuran ring can be functionalized to introduce an ethanamine group. This might involve nucleophilic substitution reactions where an amine group is introduced.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The tetrahydrofuran ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce alkylamines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the effects of tetrahydrofuran-containing molecules on biological systems. It could serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications could include its use as a precursor for the synthesis of pharmaceutical agents. The amine group is a common motif in many drugs, and the tetrahydrofuran ring could impart unique pharmacokinetic properties.
Industry
In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring could influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride: The stereoisomer of the compound .
2-(Tetrahydrofuran-2-YL)ethanamine: A similar compound lacking the hydrochloride salt.
Tetrahydrofuran-2-carboxylic acid: A compound with a similar ring structure but different functional groups.
Uniqueness
(1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both the tetrahydrofuran ring and the ethanamine group. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(1R)-1-(oxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1 |
InChI Key |
DFASQTDHYKLZCO-VQALBSKCSA-N |
Isomeric SMILES |
C[C@H](C1CCCO1)N.Cl |
Canonical SMILES |
CC(C1CCCO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
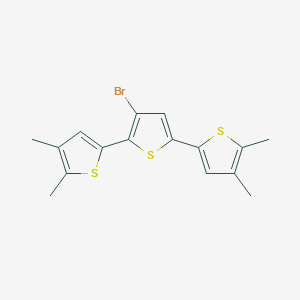
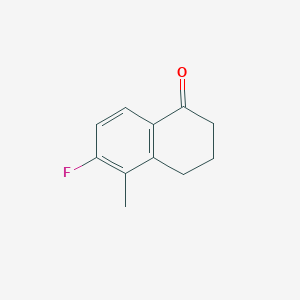
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)
![7-((3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13041055.png)

